2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
Overview
Description
2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid is an organic compound with the molecular formula C9H5F5O2. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, making it a highly fluorinated compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid typically involves the introduction of difluoro and trifluoromethyl groups onto a phenylacetic acid backbone. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with difluoromethyl lithium, followed by oxidation to yield the desired product. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluoro and trifluoromethyl groups, although these reactions are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used, though with caution.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions to facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s fluorinated nature makes it useful in the design of enzyme inhibitors and other biologically active molecules.
Medicine: It is explored for its potential in drug development, particularly in the creation of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid is largely dependent on its application. In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms can enhance binding affinity and selectivity, making the compound a potent inhibitor or modulator of various biological pathways .
Comparison with Similar Compounds
2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Similar in structure but with a nitro group instead of a trifluoromethyl group.
2,4-Bis(trifluoromethyl)phenylacetic acid: Contains two trifluoromethyl groups, offering different reactivity and properties.
4,4-Bis(trifluoromethyl)-2,2-bipyridine: A related compound used in photocatalysis and other applications.
Uniqueness: 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid is unique due to its specific combination of difluoro and trifluoromethyl groups, which confer distinct chemical properties such as high stability, lipophilicity, and resistance to metabolic degradation. These features make it particularly valuable in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-8(11,7(15)16)5-1-3-6(4-2-5)9(12,13)14/h1-4H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWADLMFDFRCDMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227378 | |
Record name | α,α-Difluoro-4-(trifluoromethyl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73790-11-1 | |
Record name | α,α-Difluoro-4-(trifluoromethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73790-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α-Difluoro-4-(trifluoromethyl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.